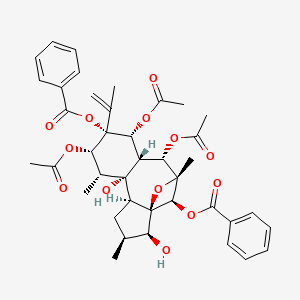

Trigochinin A

Description

Properties

Molecular Formula |

C40H46O13 |

|---|---|

Molecular Weight |

734.8 g/mol |

IUPAC Name |

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-8,10,12-triacetyloxy-9-benzoyloxy-2,6-dihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate |

InChI |

InChI=1S/C40H46O13/c1-20(2)39(52-35(46)27-17-13-10-14-18-27)31(48-23(5)41)22(4)38(47)28-19-21(3)30(44)40(28)36(51-34(45)26-15-11-9-12-16-26)37(8,53-40)32(49-24(6)42)29(38)33(39)50-25(7)43/h9-18,21-22,28-33,36,44,47H,1,19H2,2-8H3/t21-,22+,28-,29-,30-,31-,32-,33+,36+,37+,38-,39-,40+/m0/s1 |

InChI Key |

OKLWSKVRHPYESG-OCTBZWLUSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1O)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |

Canonical SMILES |

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1O)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Determination

Spectroscopic Methodologies for Comprehensive Structural Assignment

The elucidation of Trigochinin A's structure relied heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools provided the necessary information to determine the compound's atomic connectivity, molecular formula, and three-dimensional arrangement.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Assignments

NMR spectroscopy was fundamental in mapping out the carbon skeleton and assigning the specific positions of protons within the this compound molecule. A combination of one-dimensional and two-dimensional experiments was essential for this process.

One-dimensional ¹H and ¹³C NMR spectra offered the initial and foundational data for the structural analysis of this compound. The ¹H NMR spectrum revealed the chemical environment of each proton, including its electronic shielding and coupling interactions with neighboring protons. The ¹³C NMR spectrum provided information on the number of distinct carbon environments and their hybridization states. The detailed chemical shift data for this compound, recorded in CDCl₃, are presented below amazonaws.com.

Table 1. ¹H and ¹³C NMR Data for this compound (in CDCl₃) amazonaws.com

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 33.7 | 1.14 (m), 1.94 (m) |

| 2 | 26.9 | 2.20 (m) |

| 3 | 76.0 | 4.18 (t, 10.2) |

| 4 | 133.0 | |

| 5 | 132.8 | 6.30 (s) |

| 6 | 39.1 | |

| 7 | 80.8 | 5.70 (d, 4.3) |

| 8 | 49.4 | 2.29 (dd, 4.3, 1.4) |

| 9 | 83.4 | |

| 10 | 42.5 | 2.14 (m) |

| 11 | 37.1 | |

| 12 | 32.0 | 1.55 (m), 1.63 (m) |

| 13 | 209.6 | |

| 14 | 60.8 | |

| 15 | 170.1 | |

| 16 | 14.0 | 0.89 (d, 7.1) |

| 17 | 12.2 | 0.91 (d, 7.1) |

| 18 | 15.2 | 0.99 (s) |

| 19 | 16.8 | 1.11 (s) |

| 20 | 64.4 | 4.01 (d, 12.0), 4.41 (d, 12.0) |

| OBz-7' | 165.6 | |

| OBz-1'' | 129.5 | |

| OBz-2'', 6'' | 129.8 | 8.05 (d, 7.4) |

| OBz-3'', 5'' | 128.5 | 7.46 (t, 7.4) |

| OBz-4'' | 133.2 | 7.59 (t, 7.4) |

| OAc-1' | 170.0 | |

| OAc-2' | 20.8 | 2.05 (s) |

| OAc-1''' | 170.3 | |

| OAc-2''' | 21.0 | 2.11 (s) |

| OAc-1'''' | 169.8 | |

| OAc-2'''' | 20.6 | 1.90 (s) |

Two-dimensional (2D) NMR experiments were crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton to its corresponding carbon atom in the skeleton amazonaws.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique was instrumental in piecing together the entire carbon framework. It reveals correlations between protons and carbons that are two or three bonds away, which helps to connect different spin systems and position quaternary carbons and functional groups amazonaws.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of their bonding connectivity. Correlations in a NOESY (or its variant, ROESY) spectrum indicate that protons are close to each other in 3D space, which is vital for determining the relative stereochemistry of the molecule amazonaws.comacdlabs.comlibretexts.orgyoutube.com.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provided precise molecular weight information and offered clues about the compound's substructures.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass of the this compound molecule. The analysis yielded a sodium adduct ion [M+Na]⁺ at m/z 757.2842 dntb.gov.ua. This precise mass measurement allowed for the unambiguous determination of the molecular formula as C₃₉H₄₂O₁₅, which was consistent with the data obtained from ¹³C NMR spectroscopy dntb.gov.ua.

Tandem mass spectrometry (MS/MS) is a technique used to further analyze ions by inducing fragmentation and then analyzing the resulting fragment ions researchgate.net. This process provides valuable structural information by revealing how a molecule breaks apart. In the analysis of natural products like this compound, characteristic losses of functional groups (such as acetate or benzoate moieties) in the MS/MS spectrum help to confirm their presence and attachment points on the core structure. While the specific fragmentation pathways for this compound are not detailed, this technique is a standard and powerful tool for corroborating structural features identified by NMR researchgate.netnih.gov.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy, specifically Circular Dichroism (CD), played a pivotal role in the initial assignment and subsequent confirmation of the absolute configuration of this compound. The experimental CD spectrum of this compound was compared with those of structurally related daphnane (B1241135) diterpenes, a method known as CD spectral analogy. This comparison allowed for the empirical assignment of the absolute stereochemistry based on the characteristic Cotton effects observed.

To further validate this assignment, theoretical Electronic Circular Dichroism (ECD) studies were conducted using quantum chemical Time-Dependent Density Functional Theory (TDDFT) calculations. researchgate.net This computational approach involves calculating the theoretical ECD spectrum for a proposed absolute configuration and comparing it with the experimental spectrum. A strong correlation between the calculated and experimental spectra provides robust evidence for the assigned absolute configuration. In the case of this compound, the theoretical ECD data corroborated the initial assignment made through CD analysis and other spectroscopic methods. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were fundamental in the initial structural elucidation of this compound, enabling the identification of its key functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would have revealed the presence of various functional groups through their characteristic vibrational frequencies. Although specific absorption bands from the primary literature are not detailed here, a molecule with the complexity of this compound, which is described as "highly oxygenated," would be expected to show absorptions corresponding to hydroxyl (-OH) stretching, carbonyl (C=O) stretching from ester or ketone functionalities, and carbon-carbon double bond (C=C) stretching. nih.govlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, highlighting the presence of chromophores. For this compound, this analysis would help to identify conjugated systems, such as enones or aromatic rings, which are common in daphnane-type diterpenes. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are key parameters derived from UV-Vis spectroscopy.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O, C=C) | Characterized the "highly oxygenated" nature of the molecule. nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Identification of chromophores and conjugated systems | Aided in the initial determination of the core structure. nih.gov |

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization

Single-crystal X-ray diffraction was the definitive method used to determine the three-dimensional molecular structure of this compound with atomic resolution. nih.govwikipedia.org This powerful technique provides unambiguous information about bond lengths, bond angles, and the precise spatial arrangement of all atoms in the crystalline state, thereby confirming the connectivity and relative stereochemistry of the molecule. nih.gov

In the initial study, X-ray crystallography using Mo Kα radiation was employed. researchgate.net A subsequent corroborating study utilized Cu Kα radiation, which can be particularly useful for determining the absolute configuration of molecules containing lighter atoms like oxygen by leveraging anomalous dispersion effects. researchgate.net The crystallographic data not only confirmed the planar structure and relative configuration but also played a crucial role in establishing the absolute stereochemistry of this compound. nih.gov

| Crystallographic Parameter | Description |

| Radiation Source | Mo Kα and Cu Kα radiation were used in separate studies. researchgate.net |

| Output | A three-dimensional electron density map revealing atomic positions. wikipedia.org |

| Significance | Provided unequivocal proof of the molecular structure and absolute configuration. nih.gov |

Computational Chemistry Approaches in Support of Structural Elucidation

Computational chemistry was instrumental in confirming the structural and stereochemical assignments of this compound, particularly through the prediction of spectroscopic data and conformational analysis.

As mentioned, Time-Dependent Density Functional Theory (TDDFT) was employed to calculate the theoretical ECD spectrum of this compound. researchgate.net DFT calculations are a class of quantum chemical methods that can predict a wide range of molecular properties, including spectroscopic parameters, with a high degree of accuracy. researchgate.net By calculating the ECD spectrum for the proposed structure of this compound and finding it to be in excellent agreement with the experimentally measured spectrum, researchers were able to confidently assign the absolute configuration. researchgate.net This synergy between experimental and computational chiroptical methods is a powerful tool in modern natural product chemistry. nih.gov

While detailed specifics of the conformational analysis for this compound are not provided in the cited abstracts, this process is an essential prerequisite for accurate spectroscopic calculations. Conformational analysis involves identifying the stable low-energy conformations of a molecule in solution. lumenlearning.com For a flexible molecule like a daphnane diterpene, multiple conformations may exist in equilibrium.

Computational methods, such as molecular mechanics or DFT, are used to perform a systematic search for these conformers and to calculate their relative energies (energy minimization). The predicted spectroscopic properties are then typically a Boltzmann-weighted average of the properties of the individual stable conformers. This rigorous approach ensures that the comparison between theoretical and experimental data is physically meaningful and leads to a more reliable structural elucidation.

| Computational Method | Application | Contribution to this compound Structure |

| Density Functional Theory (DFT) | Prediction of Electronic Circular Dichroism (ECD) spectra | Confirmed the absolute configuration by matching theoretical and experimental spectra. researchgate.net |

| Conformational Analysis | Identification of low-energy molecular conformations | Ensured the accuracy of the theoretical spectroscopic calculations. lumenlearning.com |

Biosynthetic Investigations and Proposed Pathways of Trigochinin a

General Principles of Daphnane (B1241135) Diterpenoid Biosynthesis in Plants

The biosynthesis of daphnane diterpenoids, characteristically found in plants of the Thymelaeaceae and Euphorbiaceae families, is a complex process that begins with common precursors in the isoprenoid pathway. nih.govmdpi.com All terpenoids, including diterpenoids, are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.kr These units are typically formed through the mevalonic acid (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. jmb.or.kr

For diterpenoids, four of these five-carbon units are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). jmb.or.krresearchgate.net The biosynthesis is then thought to proceed through the action of casbene (B1241624) synthase, which catalyzes the cyclization of GGPP to form casbene. nih.govresearchgate.net Subsequent ring-closing reactions are hypothesized to transform casbene into a lathyrane-type intermediate, which then leads to the tigliane (B1223011) skeleton. nih.govresearchgate.net A key proposed step in the formation of the daphnane core is the opening of the cyclopropane (B1198618) ring of a tigliane precursor to form an isopropyl group, a characteristic feature of daphnane diterpenoids. nih.govresearchgate.net These core skeletons are then subject to a variety of modifications, including oxygenation and esterification, which give rise to the vast diversity of naturally occurring daphnane and tigliane diterpenoids. nih.govresearchgate.net

Hypothesized Biosynthetic Route to the Unique Skeleton of Trigochinin A

While the precise biosynthetic pathway to this compound has not been experimentally elucidated, a plausible route can be proposed based on the general principles of daphnane diterpenoid biosynthesis and the compound's unique structural features.

Precursor Utilization and Isoprenoid Pathway Involvement

The biosynthesis of this compound is presumed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), which is a product of the isoprenoid pathway. biorxiv.org The formation of GGPP from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is a fundamental step in terpenoid biosynthesis in plants. jmb.or.kr

Key Enzymatic Transformations and Rearrangements

Following the formation of the core daphnane skeleton, a series of enzymatic transformations, likely involving cytochrome P450 monooxygenases and various transferases, would be required to produce the specific structure of this compound. A notable and unusual feature of this compound is the presence of a 4,6-oxetane ring. psu.edu The formation of this oxetane (B1205548) ring is a key proposed biosynthetic step, likely proceeding through an intramolecular cyclization reaction. A plausible biosynthetic pathway for a related compound has been proposed to involve two α-ketol rearrangements and an intramolecular acetalization. researchgate.net

Metabolic Labeling Studies to Trace Biosynthetic Precursors

To date, there are no published metabolic labeling studies that specifically trace the biosynthetic precursors of this compound. Such studies, which would involve feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled glucose or mevalonate) to Trigonostemon chinensis and analyzing the incorporation of the label into this compound, would be invaluable in confirming the involvement of the isoprenoid pathway and identifying key intermediates. While labeling studies have been employed to investigate the biosynthesis of other diterpenoids, this specific area of research for this compound remains to be explored.

Genetic and Molecular Approaches to Elucidate Biosynthesis Genes

Similarly, the genetic and molecular basis for the biosynthesis of this compound is currently unknown. Identifying the genes encoding the enzymes responsible for its formation—such as the specific terpene synthases, cytochrome P450s, and acyltransferases—would require a combination of genomic, transcriptomic, and functional characterization approaches. nih.gov Advances in sequencing technologies and bioinformatics could facilitate the discovery of a gene cluster responsible for this compound biosynthesis in Trigonostemon chinensis. researchgate.net However, no such studies have been reported in the scientific literature to date.

Chemical Synthesis and Analog Development of Trigochinin a

Semi-synthetic Modifications and Derivatization Studies of Trigochinin A

Chemo-Enzymatic Approaches to Derivatization:Chemo-enzymatic synthesis combines the precision of enzymes with the practicality of chemical reactions. This approach is often used for selective modifications, such as glycosylation or acylation, at specific positions. The feasibility and application of such methods are entirely dependent on the functional groups present in this compound and their accessibility to enzymatic catalysis.

Table of Mentioned Compounds

Development of Simplified Analogs and Structural Probes for Biological Research

The development of simplified analogs and structural probes is a crucial endeavor in medicinal chemistry and chemical biology. This process involves the strategic modification of a complex natural product, such as this compound, to create simpler, more synthetically accessible molecules that retain or even enhance the desired biological activity. Additionally, structural probes are designed by incorporating reporter tags (e.g., fluorescent dyes, biotin, or photoaffinity labels) into the core structure. These probes are invaluable tools for identifying the molecular targets and elucidating the mechanism of action of the parent compound.

For a compound like this compound, this line of research would be instrumental in dissecting the contributions of its various structural motifs to its biological effects. However, a thorough review of current scientific databases and research publications indicates a lack of specific studies focused on the design, synthesis, and biological evaluation of simplified this compound analogs or structural probes.

Future research in this area would likely focus on several key aspects:

Identification of the Pharmacophore: Systematic truncation and modification of the this compound scaffold would aim to identify the minimal structural components essential for its biological activity.

Synthesis of Simplified Analogs: Based on the identified pharmacophore, chemists would design and synthesize a library of simplified analogs. This would involve retaining key functional groups while replacing complex structural elements with more readily accessible moieties.

Structure-Activity Relationship (SAR) Studies: The synthesized analogs would be evaluated in biological assays to determine how structural modifications impact their potency and selectivity. These studies would provide a detailed understanding of the SAR of this compound.

Development of Structural Probes: The synthesis of probes, for instance by introducing a clickable alkyne or azide group, or a biotin tag at a position that does not disrupt biological activity, would enable researchers to perform target identification and validation studies. These experiments are critical for understanding how this compound interacts with cellular components.

While the groundwork for such investigations has been laid in the broader field of natural product synthesis, its specific application to this compound is yet to be reported. The scientific community awaits future publications that will undoubtedly shed light on this promising area of research.

Molecular Mechanisms of Biological Activity of Trigochinin a in Vitro and Mechanistic Studies

Target Identification and Biochemical Pathway Interrogation

The investigation into the molecular targets of Trigochinin A and its related compounds has centered on their potential to modulate key enzymes involved in cellular signaling. As a daphnane-type diterpenoid, its complex structure suggests the possibility of specific interactions with biological macromolecules.

Research into the bioactivity of daphnane-type diterpenes isolated from Trigonostemon chinensis has identified significant enzyme inhibitory potential within this compound class. While studies specifically detailing the activity of this compound are limited, research on co-isolated compounds provides critical insight. Specifically, Trigochinin C, a structurally related diterpene, demonstrated significant inhibitory effects against MET tyrosine kinase activity. nih.gov

The study reported an IC₅₀ value of 1.95 µM for Trigochinin C, indicating potent inhibition of this enzyme. nih.gov MET, a receptor tyrosine kinase, is a crucial mediator of cell proliferation and motility, and its aberrant activation is implicated in various cancers. The inhibitory action of a close analog of this compound suggests that the daphnane (B1241135) scaffold is a promising starting point for the development of MET tyrosine kinase inhibitors. nih.gov

Other research has noted this compound in the context of anti-HIV activity, which often involves the inhibition of viral enzymes like reverse transcriptase, although specific inhibitory data for this compound against this enzyme is not detailed. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Trigochinin C | MET Tyrosine Kinase | 1.95 | nih.gov |

Detailed protein-ligand interaction studies, such as X-ray crystallography or molecular docking, specifically for this compound have not been extensively reported in the scientific literature. Determining the precise binding mode of this compound to its putative targets, such as MET tyrosine kinase, would require further computational and experimental investigation.

Cellular Perturbation and Phenotypic Analysis in Model Systems (Excluding Human Cells)

Based on available scientific literature, specific studies detailing the effects of this compound on cellular signaling pathways or the induction of cellular responses in non-human model systems (e.g., murine, zebrafish, or drosophila models) have not been reported.

There is no available data from non-human model systems documenting the specific effects of this compound on intracellular signaling cascades.

Phenotypic analyses or studies on the induction of specific cellular responses, such as apoptosis or changes in cell morphology, by this compound in non-human cellular models are not described in the current body of research.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-activity relationship (SAR) studies for the broader class of daphnane-type diterpenoids provide some mechanistic insight applicable to this compound. These compounds share a common tigliane (B1223011) carbon skeleton, and their biological activities are highly dependent on the nature and position of various ester functional groups attached to this core. nih.gov

Trigochinins A, B, and C are highly oxygenated diterpenes, and the variation in their ester moieties (e.g., acetate, benzoate) at different positions on the daphnane frame is presumed to be a key determinant of their biological activity. nih.govnih.gov For instance, in a study of related compounds, trigoxyphin A showed only weak anti-HIV-1 activity, highlighting that subtle structural changes can significantly impact biological outcomes. nih.gov Furthermore, within the broader class of daphnane diterpenoids, the presence and type of esterification at the C-20 hydroxyl group have been noted to influence cytotoxicity. nih.gov A comprehensive SAR study focused specifically on this compound and its synthetic analogs would be necessary to fully elucidate the structural requirements for its biological activities.

Identification of Pharmacophores and Key Structural Motifs

The chemical architecture of this compound, a highly oxygenated daphnane-type diterpene isolated from Trigonostemon chinensis, presents several key structural motifs that are likely crucial for its biological activity. nih.govacs.org The structure of this compound was elucidated through spectroscopic methods and X-ray crystallography. nih.govacs.org

The foundational framework of this compound is the characteristic 5/7/6-membered tricyclic carbon skeleton of daphnane diterpenoids. mdpi.com This rigid polycyclic system serves as a scaffold, positioning the various functional groups in a specific three-dimensional orientation, which is often critical for interaction with biological macromolecules.

Key structural features of this compound and its analogs that may contribute to a pharmacophore model include:

The Daphnane Tricyclic System: This rigid 5/7/6-ring core is a fundamental aspect of this class of compounds and is essential for their biological profiles. mdpi.com

Oxygenation Pattern: Daphnane-type diterpenoids, including this compound, are typically highly oxygenated, featuring multiple hydroxyl and ester groups at specific positions. mdpi.com These oxygen-containing functionalities can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the binding pockets of target proteins.

Orthoester Group: Many bioactive daphnane diterpenes possess a characteristic orthoester moiety. mdpi.com In related compounds, the presence and nature of this group have been shown to be critical for their biological effects. mdpi.com

Ester Substituents: The nature and position of ester groups on the daphnane core can significantly influence the compound's activity. These groups can affect the molecule's lipophilicity, steric properties, and ability to form specific interactions with target proteins.

A comparative analysis of this compound with its co-isolated analogs, Trigochinin B and Trigochinin C, can provide insights into the structure-activity relationship (SAR). While specific activity data for this compound and B is not detailed in the initial report, Trigochinin C demonstrated significant inhibitory activity against MET tyrosine kinase. nih.govacs.org The structural differences between these three compounds, particularly in their ester functionalities, likely account for the observed differences in biological activity.

Table 1: Structural Comparison of Trigochinins A, B, and C

| Compound | Core Structure | Key Substituents | Reported Activity |

| This compound | Daphnane-type 5/7/6 tricyclic system | Specific ester and hydroxyl groups | Not specified in the initial report |

| Trigochinin B | Daphnane-type 5/7/6 tricyclic system | Differs from this compound in ester substituents | Not specified in the initial report |

| Trigochinin C | Daphnane-type 5/7/6 tricyclic system | Unique ester functionalities compared to A and B | MET tyrosine kinase inhibitor (IC50 = 1.95 µM) nih.govacs.org |

Elucidation of Specific Binding Modes

Currently, there are no published studies that have elucidated the specific binding mode of this compound to a biological target through experimental methods like X-ray co-crystallography or NMR spectroscopy. However, based on the reported activity of the structurally similar Trigochinin C as a MET tyrosine kinase inhibitor, a plausible binding mode can be hypothesized. nih.govacs.org

Tyrosine kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of tyrosine residues and thereby blocking downstream signaling pathways. acs.org It is conceivable that Trigochinin C, and potentially this compound, could function as ATP-competitive inhibitors of MET tyrosine kinase.

In this hypothetical binding mode, the key pharmacophoric features of the Trigochinin scaffold would engage in specific interactions within the MET kinase active site:

The hydroxyl groups on the daphnane core could form crucial hydrogen bonds with residues in the hinge region of the kinase, a common interaction for many kinase inhibitors.

The lipophilic carbon skeleton would likely occupy the hydrophobic regions of the ATP-binding pocket.

The ester substituents could form additional hydrogen bonds or van der Waals interactions with surrounding amino acid residues, contributing to the binding affinity and selectivity.

Further support for the potential binding interactions of daphnane-type diterpenoids comes from molecular docking studies performed on other compounds from Trigonostemon species. For instance, some daphnane diterpenoids from Trigonostemon thyrsoideus that inhibit nitric oxide production have been studied through molecular docking with the inducible nitric oxide synthase (iNOS) protein. researchgate.net These computational studies revealed potential interactions between the diterpenoids and the active site of iNOS, highlighting the utility of such in silico methods in predicting binding modes.

Table 2: Potential Intermolecular Interactions for Daphnane-Type Diterpenoids in a Kinase Binding Pocket

| Type of Interaction | Potential Interacting Moiety on this compound | Potential Interacting Residues in Target Protein |

| Hydrogen Bonding | Hydroxyl groups, Ester carbonyls | Hinge region residues, Catalytic loop residues |

| Hydrophobic Interactions | Daphnane carbon skeleton | Hydrophobic pockets within the active site |

| Van der Waals Forces | Entire molecule | Residues lining the binding cavity |

It is important to emphasize that without direct experimental evidence for this compound, these proposed binding modes remain speculative. Future research, including enzymatic assays with a panel of kinases and computational modeling studies, is necessary to validate these hypotheses and to fully elucidate the molecular mechanisms underlying the biological activity of this compound.

Advanced Analytical Methodologies for Trigochinin a Characterization and Quantification

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is the cornerstone for the isolation and purification of Trigochinin A from the complex chemical matrix of the plant extract. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of daphnane-type diterpenoids like this compound. Due to their polarity and thermal lability, HPLC is preferred over gas chromatography for their separation.

Detailed Research Findings: For the analysis of daphnane (B1241135) diterpenes, reversed-phase HPLC is most commonly employed. The separation is typically achieved on a C18 column, which provides excellent resolution for this class of compounds. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution.

Advanced detectors enhance the selectivity and sensitivity of HPLC analysis. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is frequently used to obtain UV spectra for each peak, which aids in the initial identification of the class of compound. An Evaporative Light Scattering Detector (ELSD) can also be used for the detection of compounds that lack a significant UV chromophore.

For preparative HPLC, the goal is to isolate a sufficient quantity of pure this compound for further studies. This involves using larger columns and higher flow rates to process larger sample volumes. The purity of the isolated fractions is then assessed using analytical HPLC.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 40 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Optimal for analytical separation. |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

| Detector | PDA/DAD (e.g., 210-400 nm) | Provides spectral data for peak identification. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

Gas Chromatography (GC) with Derivatization and Selective Detectors

Gas Chromatography (GC) is generally less suitable for the direct analysis of large and polar molecules like this compound due to their low volatility and potential for thermal degradation at the high temperatures required for vaporization. However, with a chemical modification step known as derivatization, GC analysis can be made feasible.

Detailed Research Findings: Derivatization involves reacting the analyte with a reagent to produce a more volatile and thermally stable derivative. For compounds with active hydrogen atoms in functional groups like hydroxyls (-OH) and carboxylic acids (-COOH), silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility of this compound.

Once derivatized, the compound can be analyzed by GC, typically using a non-polar capillary column (e.g., DB-5ms or HP-5ms). A Flame Ionization Detector (FID) can be used for quantification, while an Electron Capture Detector (ECD) could be employed if the derivatizing agent introduces electrophoric groups, enhancing sensitivity. However, for structural information, coupling GC with a mass spectrometer (GC-MS) is essential.

Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most powerful techniques for the analysis of natural products like this compound. This method combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com

Detailed Research Findings: In LC-MS analysis of daphnane diterpenoids, electrospray ionization (ESI) is a commonly used ionization source, typically operated in positive ion mode, to generate protonated molecules [M+H]⁺. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its metabolites.

Tandem mass spectrometry (MS/MS) is used for structural elucidation and highly selective quantification. In this technique, the protonated molecule of this compound is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides a structural fingerprint of the molecule. For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode where specific precursor-to-product ion transitions are monitored. Studies on other daphnane diterpenoids have successfully utilized LC-MS/MS for their rapid identification in plant extracts. mdpi.com

Interactive Data Table: Example LC-MS/MS Parameters for this compound

| Parameter | Condition | Purpose |

| LC System | UPLC/UHPLC | For fast and high-resolution separation. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization suitable for large molecules. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | For high-resolution mass measurements. |

| Scan Mode | Full Scan (for identification), MRM (for quantification) | To obtain mass spectra and quantify the compound. |

| Precursor Ion | [M+H]⁺ of this compound | The molecular ion selected for fragmentation. |

| Product Ions | Characteristic fragments of this compound | Used for structural confirmation and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

As mentioned, GC-MS analysis of this compound would require prior derivatization to increase its volatility. The primary advantage of GC-MS is the high-resolution separation of volatile compounds and the availability of extensive mass spectral libraries for identification.

Detailed Research Findings: After derivatization (e.g., silylation), the TMS-ether of this compound can be introduced into the GC-MS system. The compound is then separated on a capillary column and ionized, typically by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound. While library matching might not be possible for a novel compound like this compound, the fragmentation pattern can be interpreted to deduce structural information, which would complement data from other techniques like NMR and LC-MS/MS. The analysis of diterpenes by GC-MS has been established, and the fragmentation patterns are often governed by the core structure and functional groups. semanticscholar.org

NMR-Based Metabolomics and Structural Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure elucidation of novel natural products. The discovery and structural determination of this compound itself would have heavily relied on a suite of 1D and 2D NMR experiments.

Detailed Research Findings: The complete structural assignment of this compound is achieved through a combination of NMR experiments, including:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. A comprehensive review of ¹³C-NMR data for daphnane diterpenoids provides a valuable resource for the structural characterization of new compounds in this class. nih.gov

Beyond single-compound analysis, NMR can be used for metabolomics, providing a comprehensive profile of the metabolites in a biological sample. An NMR spectrum of a crude extract of Trigonostemon chinensis would serve as a "structural fingerprint," containing signals from all NMR-active compounds, including this compound. By comparing the NMR fingerprints of different plant samples, variations in the chemical profile can be assessed. This approach can be used for quality control of the raw plant material or to study the effect of different environmental conditions on the production of this compound.

Emerging Technologies in Natural Product Analysis Applicable to this compound

The structural complexity of daphnane-type diterpenes, such as this compound, presents significant challenges for traditional analytical methods. The presence of multiple stereocenters, functional groups, and potential isomers in natural extracts necessitates the development and application of more sophisticated and powerful analytical technologies. Emerging techniques in natural product analysis offer enhanced resolution, greater sensitivity, and novel ways to elucidate complex structures, which are directly applicable to the comprehensive characterization and quantification of this compound. These advanced methodologies are pivotal for accelerating the discovery of new analogues, understanding biosynthetic pathways, and ensuring quality control of extracts containing this class of compounds.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation

One of the most significant challenges in the analysis of natural products is the differentiation of isomers—molecules with identical masses but different spatial arrangements. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful solution to this problem. This technique introduces a dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube under the influence of an electric field.

Ions are separated based on their drift time, which is proportional to their rotationally averaged collision cross section (CCS). The CCS is a key physicochemical property that provides structural information. For a complex molecule like this compound, which belongs to the daphnane diterpene family known for stereoisomerism, IM-MS can distinguish between subtle structural variations that are indistinguishable by mass spectrometry alone.

Key applications for this compound analysis include:

Separation of Stereoisomers: Differentiating between diastereomers or conformers of this compound and its analogues that may co-elute in liquid chromatography.

Enhanced Peak Capacity: Adding a second dimension of separation to conventional LC-MS workflows increases the ability to resolve individual components in a complex plant extract.

Structural Characterization: The experimental CCS value serves as an additional, robust identification parameter, complementing retention time and m/z values, which can be stored in databases for rapid and confident annotation of this compound in future analyses.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a high-efficiency separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high solvating power and low viscosity, which allows for rapid and efficient separations with lower consumption of organic solvents.

Given that many complex natural products, including diterpenes, can be thermally labile, SFC provides a gentle analytical approach. Its unique selectivity makes it a powerful tool for separating complex mixtures of natural products. For this compound, SFC can be particularly advantageous, especially when coupled with mass spectrometry (SFC-MS).

Furthermore, SFC is highly compatible with two-dimensional (2D) chromatography systems. An off-line or on-line 2D SFC/UHPLC system can provide exceptionally high resolving power, which is ideal for analyzing the intricate phytochemical matrix from which this compound is isolated. This approach leverages the different separation mechanisms of SFC and reversed-phase liquid chromatography (RPLC) to achieve a more comprehensive chemical profile.

Artificial Intelligence and Machine Learning in Structure Elucidation

The interpretation of complex spectral data from NMR and MS experiments is a major bottleneck in natural product discovery. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by providing powerful tools for automated data analysis and structure annotation.

ML algorithms can be trained on large datasets of known compounds to predict NMR chemical shifts or MS/MS fragmentation patterns for hypothetical structures. These predictions can then be compared with experimental data to determine the most probable structure of an unknown compound like a new this compound derivative. For instance, tools like DP4-AI use machine learning to provide a probability score for the correctness of a proposed structure based on comparing experimental and calculated NMR data, significantly speeding up the elucidation process.

In the context of this compound analysis, AI and ML can be applied to:

Accelerate Dereplication: Quickly identify known Trigochinin analogues in a crude extract by matching experimental MS/MS spectra against AI-predicted fragmentation libraries, allowing researchers to focus on novel compounds.

Aid Structure Elucidation: Assist in solving the structures of new Trigochinin-type diterpenes by providing highly accurate predictions of spectroscopic data for candidate structures.

Process Large Datasets: Analyze vast amounts of metabolomics data from LC-MS experiments to identify patterns and discover new compounds related to this compound.

Genetically Encoded Biosensors

A frontier in targeted analysis and quantification is the development of genetically encoded biosensors. These are engineered proteins, often transcription factors, that can bind to a specific target molecule (or a class of molecules) and produce a measurable output, such as fluorescence. While much of the current development has focused on alkaloids and other nitrogen-containing compounds, the underlying protein engineering principles can be applied to create biosensors for other natural product classes, including diterpenes.

A biosensor designed to be specific for the daphnane core structure could enable high-throughput screening of microbial or plant cell cultures for the production of this compound and related compounds. This technology could dramatically accelerate efforts in synthetic biology to produce this compound in engineered host organisms or to screen plant germplasm for high-yielding varieties.

Ecological and Chemotaxonomic Significance of Trigochinin a

Role of Trigochinin A within the Producer Organism (Trigonostemon chinensis)

Within Trigonostemon chinensis, this compound is believed to play a crucial role in the plant's interaction with its environment, particularly in defense against herbivores and in response to physiological stress.

While direct experimental studies on the specific role of this compound in deterring herbivores of Trigonostemon chinensis are not extensively documented, the well-established biological activities of the broader class of daphnane (B1241135) diterpenoids provide strong inferential evidence for its defensive function. Daphnane diterpenoids, as a group, are known for their wide range of biological effects, including potent insecticidal properties mdpi.comnih.gov.

For instance, Rediocide A, another daphnane diterpenoid isolated from Trigonostemon reidioides, has demonstrated significant activity against mosquito larvae and fleas mdpi.com. This insecticidal activity within the same genus suggests that this compound likely contributes to the chemical defense arsenal of Trigonostemon chinensis. These compounds can act as feeding deterrents, toxins, or growth inhibitors to a variety of insect herbivores. The production of such toxic secondary metabolites is a common and effective defense strategy in plants to protect themselves from being consumed.

The potential defensive role of this compound is consistent with the general understanding of plant-herbivore co-evolution, where plants produce a diverse array of chemical compounds to ward off attackers. The complex structure of this compound would be energetically expensive for the plant to produce, indicating a significant evolutionary pressure, likely from herbivory, driving its synthesis.

The synthesis of secondary metabolites like this compound is often linked to the plant's response to both biotic and abiotic stresses. While specific research on the stress-induced accumulation of this compound in Trigonostemon chinensis is limited, it is a well-established principle in plant physiology that the production of defensive compounds is frequently upregulated in response to herbivore attacks or other environmental pressures.

This response is a key component of a plant's adaptive strategy, allowing it to allocate resources to defense when most needed. It is plausible that the biosynthesis of this compound is induced or enhanced upon herbivore feeding, acting as a direct defense to deter further damage. The presence of such compounds underscores the dynamic nature of a plant's chemical defenses in response to a changing environment.

Chemotaxonomic Implications within Trigonostemon Species and Related Euphorbiaceae

The distribution of daphnane diterpenoids, including this compound, has significant implications for the chemotaxonomy of the genus Trigonostemon and the broader Euphorbiaceae family. These compounds are considered characteristic chemical markers for these plant groups nih.govmdpi.com.

The isolation of this compound and other related daphnane diterpenoids specifically from various Trigonostemon species, such as T. chinensis, T. lii, T. thyrsoideum, and T. xyphophylloides, reinforces the close biochemical relationship between these species mdpi.comnih.govnih.govnih.gov. The structural variations of daphnane diterpenoids found in different Trigonostemon species can also provide valuable data for finer-level taxonomic classifications and phylogenetic studies within the genus.

The presence of this class of compounds is a defining feature of the Euphorbiaceae and Thymelaeaceae families, and their structural diversity is a subject of ongoing phytochemical research nih.govmdpi.com. The unique carbon skeleton of daphnane diterpenes serves as a chemotaxonomic marker that helps to delineate these families from others.

| Compound Class | Genus/Family Association | Significance |

| Daphnane Diterpenoids | Trigonostemon, Euphorbiaceae, Thymelaeaceae | Key chemotaxonomic marker, indicates close phylogenetic relationships. |

| Norditerpenoids | Trigonostemon | Another characteristic class of metabolites found alongside daphnane diterpenoids. engineering.org.cn |

Broader Ecological Context of Daphnane Diterpenes in Natural Environments

In the broader ecological landscape, daphnane diterpenes contribute to the chemical diversity of their environments and mediate a range of biological interactions. Their potent bioactivities, which include cytotoxic, anti-HIV, and insecticidal effects, highlight their role as powerful ecological agents mdpi.comnih.gov.

The production of these compounds by plants in the Euphorbiaceae and Thymelaeaceae families, which are often found in tropical and subtropical regions, likely influences the composition of herbivore communities in these ecosystems nih.gov. Specialist herbivores may have evolved mechanisms to tolerate or even sequester these toxic compounds, while generalist herbivores are likely deterred.

Furthermore, the release of these compounds into the soil and surrounding environment through decomposition of plant material could have allelopathic effects on neighboring plants and microorganisms, although this area requires further research. The significant biological activities of daphnane diterpenoids underscore their importance in shaping the ecological interactions and chemical landscapes of their native habitats.

Future Research Directions and Translational Perspectives

Unexplored Avenues in Trigochinin A Biosynthesis and Metabolic Engineering

The biosynthetic pathway of this compound, a complex daphnane (B1241135) diterpenoid, remains largely uncharacterized. While the general route for diterpene biosynthesis is known to involve diterpene synthases and modifying enzymes such as cytochrome P450 oxidases, the specific enzymes responsible for the intricate cyclizations and oxidations that form the this compound scaffold have not been identified. nih.gov Future research should prioritize the elucidation of this pathway. Advances in genomics, transcriptomics, and metabolomics of producer organisms, such as those from the Trigonostemon genus, could reveal the genes and enzymes involved. researchgate.net

Metabolic engineering presents a promising strategy for the sustainable production of this compound and its derivatives. rsc.org Once the biosynthetic genes are identified, they could be introduced into heterologous hosts like yeast or bacteria. rsc.org This approach could overcome the limitations of relying on extraction from plant sources, which can be inefficient and subject to environmental variability. rsc.org Engineering the pathway could also facilitate the production of novel analogs by introducing exogenous enzymes or modifying existing ones, thereby creating a platform for generating a library of related compounds for biological screening. nih.govfrontiersin.org

Development of Novel Synthetic Methodologies for Accessing Analogs

The structural complexity of this compound poses a significant challenge to total chemical synthesis. Developing novel and efficient synthetic methodologies is crucial for producing sufficient quantities for extensive biological evaluation and for creating structural analogs that are inaccessible through biological means. mdpi.com Modern synthetic strategies that could be applied include:

Transition Metal-Catalyzed Reactions: Techniques like palladium-catalyzed cross-coupling reactions could be invaluable for constructing the core ring systems and for late-stage functionalization to create diverse analogs. mdpi.com

Domino Reactions: Investigating domino or cascade reactions, where multiple bond-forming events occur in a single step, could significantly streamline the synthesis, making it more efficient and atom-economical. unisi.it

Macrocyclization Techniques: Methods such as macrolactonization or ring-closing metathesis are powerful tools for forming the macrocyclic structures characteristic of daphnane diterpenoids. mdpi.com

The application of these advanced methodologies would not only provide access to this compound itself but also enable a systematic structure-activity relationship (SAR) study by allowing for the precise modification of its functional groups and stereocenters. unistra.frrsc.org

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Initial studies have shown that this compound and related compounds possess anti-HIV and cytotoxic activities. mdpi.comresearchgate.net However, the precise molecular mechanisms underlying these effects are not well understood. While related daphnane diterpenoids have been found to inhibit MET tyrosine kinase activity or interfere with HIV co-receptor expression, the specific targets of this compound remain to be identified. researchgate.netmdpi.com

Future research must move beyond primary screening to pinpoint the molecular targets and pathways modulated by this compound. This involves:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify direct binding partners.

Pathway Analysis: Using transcriptomics and proteomics to understand how this compound affects global gene and protein expression in relevant cell models (e.g., cancer cell lines, infected T-cells).

Comparative Studies: Investigating the mechanisms of action in a variety of biological systems to determine if the compound's effects are conserved or context-dependent.

A deeper understanding of its mechanism is essential for predicting its therapeutic potential and potential side effects.

Advancement of Analytical Platforms for Comprehensive Profiling of this compound and Metabolites

The structural elucidation of this compound has been accomplished using standard spectroscopic techniques like NMR and mass spectrometry. researchgate.netresearchgate.net However, for translational development, more advanced analytical platforms are required to study its behavior in biological systems. There is a need to develop and validate robust analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of this compound and its metabolites in complex biological matrices like plasma, tissues, and urine.

These advanced analytical tools would be critical for:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Metabolite Identification: Identifying the major metabolites of this compound to understand its biotransformation and to assess whether these metabolites contribute to its efficacy or toxicity.

Biomarker Discovery: Profiling metabolic changes in response to treatment, which could lead to the discovery of biomarkers for monitoring therapeutic response.

Exploration of Chemical Biology Applications as Research Tools

Beyond its direct therapeutic potential, this compound could serve as a valuable research tool in chemical biology. nih.gov Small molecules that modulate specific biological processes provide a powerful means to study cellular functions with temporal and dose-dependent control. nih.gov

If a specific and potent molecular target for this compound is identified, its scaffold could be developed into a chemical probe. This would involve synthesizing derivatives that incorporate reporter tags or reactive handles (e.g., alkynes, azides) for bioorthogonal chemistry applications. nih.gov Such probes would enable:

Target Engagement and Localization: Visualizing the interaction of the compound with its target protein within living cells using advanced microscopy techniques.

Pull-down Assays: Identifying binding partners and protein complexes associated with the target.

Activity-Based Protein Profiling: Characterizing the activity of entire enzyme families in their native environment.

By developing this compound into a sophisticated chemical probe, researchers could gain deeper insights into the biological pathways it modulates, potentially uncovering new biology and additional therapeutic targets. unige.ch

Q & A

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18, 5 µm; Mobile Phase: Acetonitrile/H2O (70:30); Flow Rate: 1 mL/min | Single peak at λ = 254 nm |

| NMR | Solvent: CDCl3; Frequency: 400 MHz (¹H) | Match published spectral data |

| MS | Ionization: ESI+; m/z Range: 100–1000 | [M+H]⁺ peak at m/z = X (theoretical) |

How should researchers design experiments to evaluate the bioactivity of this compound while minimizing false positives?

Basic Research Question

To minimize false positives:

- Use dose-response curves to establish a clear concentration-effect relationship.

- Include positive and negative controls (e.g., known inhibitors for enzyme assays).

- Validate results across multiple assay platforms (e.g., in vitro enzymatic assays and cell-based models).

- Apply statistical rigor : power analysis for sample size determination and p-value correction for multiple comparisons (e.g., Bonferroni adjustment) .

What methodologies are recommended to resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Contradictions may arise from variations in assay conditions, compound purity, or biological models. To address this:

- Conduct meta-analyses of existing data to identify trends or outliers.

- Perform orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).

- Replicate studies under standardized conditions (pH, temperature, solvent controls).

- Investigate structure-activity relationships (SAR) to confirm bioactivity is intrinsic to this compound and not impurities .

How can researchers optimize experimental designs to study this compound’s mechanism of action in complex biological systems?

Advanced Research Question

- Use multi-omics approaches (transcriptomics, proteomics) to identify molecular targets.

- Employ knockout/knockdown models (e.g., CRISPR/Cas9) to validate target involvement.

- Combine pharmacological inhibition with this compound treatment to assess pathway specificity.

- Apply advanced imaging techniques (e.g., confocal microscopy for subcellular localization) .

What strategies ensure reproducibility in preclinical studies involving this compound?

Advanced Research Question

- Adhere to NIH guidelines for preclinical research: detailed reporting of animal strain, dosing regimens, and randomization.

- Provide raw data and code for statistical analysis in supplementary materials.

- Use blinded experiments to reduce bias in outcome assessment.

- Collaborate with independent labs for external validation of key findings .

How should researchers formulate hypotheses about this compound’s therapeutic potential while addressing gaps in existing literature?

Basic Research Question

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development.

- Conduct a systematic literature review to identify understudied mechanisms (e.g., immunomodulatory vs. cytotoxic effects).

- Use PICO framework (Population, Intervention, Comparison, Outcome) to define study scope .

What analytical approaches are critical for detecting degradation products or isomers of this compound in stability studies?

Advanced Research Question

- Forced Degradation Studies : Expose this compound to heat, light, and hydrolytic conditions.

- Chiral Chromatography : To resolve enantiomers if the compound has stereocenters.

- LC-MS/MS : For high-sensitivity detection of trace degradation products.

- Accelerated Stability Testing : Monitor changes under controlled humidity/temperature .

How can in silico methods be integrated into experimental workflows to prioritize this compound derivatives for synthesis?

Advanced Research Question

- Use molecular docking to predict binding affinity against target proteins (e.g., kinases).

- Apply QSAR models to estimate physicochemical properties (logP, solubility).

- Perform ADMET prediction (absorption, distribution, metabolism, excretion, toxicity) to filter candidates.

- Validate computational results with fragment-based screening assays .

Key Considerations for Methodological Rigor

- Reproducibility : Document all experimental parameters (e.g., equipment model numbers, software versions) .

- Ethical Compliance : Obtain approvals for biological studies and declare conflicts of interest .

- Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo, Gene Expression Omnibus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.